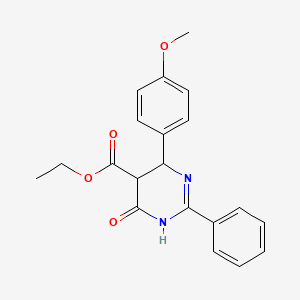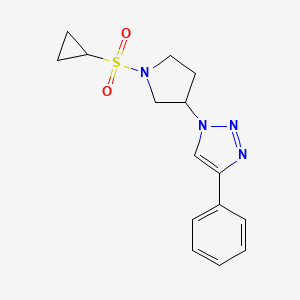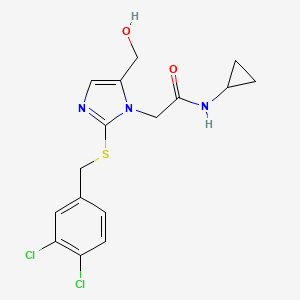
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, commonly found in many important biological molecules like nucleotides. It also contains a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), an ethyl group (a two-carbon chain), and a methoxy group (an oxygen atom single-bonded to a methyl group). These groups are often seen in a wide variety of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings and chains. The exact structure would depend on the specific locations of the various functional groups and the ways in which the rings are fused together .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Antiviral Activity
Research has been conducted on 2,4-Diamino-6-hydroxypyrimidines, which share structural similarities with the compound . These studies have shown that certain derivatives exhibit significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture. This highlights the potential of pyrimidine derivatives in the development of antiviral therapeutics (Hocková et al., 2003).
Antihypertensive and Anti-inflammatory Activity
Ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates have been synthesized and tested for their antihypertensive and anti-inflammatory activities. Some derivatives were found to exhibit comparable antihypertensive activity to nifedipine and moderate to significant anti-inflammatory activity compared to indomethacin (Chikhale et al., 2009).
Synthesis Under Microwave Irradiation
Microwave irradiation and solvent-free conditions have been utilized to synthesize novel pyrimido[1,2-a]pyrimidines from ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates, demonstrating an efficient synthetic route for pyrimidine derivatives, which could be applicable for the synthesis of the compound (Eynde et al., 2001).
Ionic Liquid-Mediated Synthesis
An ionic liquids catalyst approach has been explored for the synthesis of pyrimidine derivatives, showing enhanced efficiency and yield. This method offers an environmentally friendly alternative for the synthesis of complex pyrimidine derivatives, potentially including "Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate" (Cahyana et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-26-20(24)16-17(13-9-11-15(25-2)12-10-13)21-18(22-19(16)23)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOIWVFOWRXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-hydroxy-4-(4-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)
![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)
![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)

